molecular formula C21H18N2O3 B12624847 1-(2-{[6-(Naphthalen-1-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione CAS No. 918146-88-0

1-(2-{[6-(Naphthalen-1-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione

Cat. No.: B12624847
CAS No.: 918146-88-0
M. Wt: 346.4 g/mol
InChI Key: HSJZYKQURKAJQK-UHFFFAOYSA-N
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Description

The compound 1-(2-{[6-(Naphthalen-1-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione (succinimide) derivative featuring a pyridine ring substituted with a naphthalen-1-yl group at position 4. The pyridine moiety is connected via an ether linkage to an ethyl chain terminating in the pyrrolidine-2,5-dione core. This structure combines aromatic bulk (naphthalene) with heterocyclic and amide functionalities, making it a candidate for applications in medicinal chemistry and materials science.

Properties

CAS No.

918146-88-0

Molecular Formula

C21H18N2O3

Molecular Weight

346.4 g/mol

IUPAC Name

1-[2-(6-naphthalen-1-ylpyridin-3-yl)oxyethyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C21H18N2O3/c24-20-10-11-21(25)23(20)12-13-26-16-8-9-19(22-14-16)18-7-3-5-15-4-1-2-6-17(15)18/h1-9,14H,10-13H2

InChI Key

HSJZYKQURKAJQK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)CCOC2=CN=C(C=C2)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{[6-(Naphthalen-1-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione typically involves multiple steps:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.

    Attachment of the Naphthalen-1-yl-Pyridin-3-yl Moiety: This step involves the formation of an ether linkage between the pyrrolidine-2,5-dione core and the naphthalen-1-yl-pyridin-3-yl group. This can be done using a nucleophilic substitution reaction where the pyrrolidine-2,5-dione core is treated with a halogenated naphthalen-1-yl-pyridin-3-yl derivative in the presence of a base.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-{[6-(Naphthalen-1-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide variety of functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a lead compound for drug discovery.

    Medicine: The compound’s unique structure may confer specific biological activities, making it a candidate for the development of new therapeutics.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-{[6-(Naphthalen-1-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Pyrrolidine-2,5-dione derivatives are widely studied due to their bioactivity and synthetic versatility. Below is a comparative analysis of the target compound with structural analogs:

Table 1: Structural and Physicochemical Comparisons
Compound Name (Core Structure) Substituents Melting Point (°C) Yield (%) Key Features Reference
Target Compound (Pyrrolidine-2,5-dione) 2-{[6-(Naphthalen-1-yl)pyridin-3-yl]oxy}ethyl Not reported Not given Bulky naphthalene group; pyridine-ether linkage -
1-(2-{[6-(3,4-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione (Pyrrolidine-2,5-dione) 2-{[6-(3,4-Difluorophenyl)pyridin-3-yl]oxy}ethyl Not reported Not given Fluorinated phenyl group; enhanced metabolic stability
Compound 9 (Pyrrolidine-2,5-dione) 2-(4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)dihydropyridinyl)ethyl + 5-methoxyindole 129–132 43 Indole and dihydropyridine substituents; moderate yield
10a (Imidazo[1,2-a]pyridine) Naphthalen-1-yl, nitro, phenylsulfonylmethyl 249 63 Rigid imidazopyridine core; high melting point
4f (Pyrrolidine-2,5-dione) Piperidinyl-propyl + 5-methoxyindole 100–109 93.8 Dual indole substituents; high yield

Physicochemical Properties

  • Melting Points : Bulky substituents like naphthalen-1-yl (: 249°C) increase rigidity and melting points compared to flexible chains (e.g., 4f: 100–109°C) . The target compound’s melting point is unreported but expected to align with aromatic analogs.
  • Solubility : The naphthalene group may reduce aqueous solubility, whereas methoxyindole or fluorophenyl substituents balance hydrophobicity .

Biological Activity

The compound 1-(2-{[6-(Naphthalen-1-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione is a pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H18N2O . The compound features a complex structure that includes a pyrrolidine ring and naphthalene and pyridine moieties, which are known to influence its biological properties.

Table 1: Structural Properties

PropertyValue
Molecular FormulaC21H18N2O
Molecular Weight330.38 g/mol
LogP3.5
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6

Receptor Interactions

Recent studies have demonstrated that compounds similar to this compound exhibit significant interactions with various neurotransmitter receptors. Notably, compounds derived from the pyrrolidine-2,5-dione framework have been evaluated for their affinity towards the 5-HT1A receptor and serotonin transporter protein (SERT) .

Key Findings:

  • Affinity for 5-HT1A Receptor : Compounds in this class show high affinity for the 5-HT1A receptor, which is crucial for the modulation of mood and anxiety disorders .
  • SERT Interaction : The same compounds also demonstrate moderate affinity for SERT, suggesting potential antidepressant-like effects due to enhanced serotonin signaling .

Case Studies

  • In Vivo Studies : In vivo tests involving animal models have confirmed the functional activity of these compounds at the 5-HT1A receptor. For instance, compounds like 15 and 18 showed significant anxiolytic-like effects in behavioral assays .
  • Computer Docking Simulations : Molecular docking studies have provided insights into the binding modes of these compounds at the receptor sites. Simulations indicated that structural features such as the naphthalene ring significantly contribute to binding affinity and selectivity for the 5-HT1A receptor .

Table 2: Biological Activity Summary

CompoundTarget ReceptorAffinity (Ki)Activity Type
Compound 155-HT1ALow nanomolarAnxiolytic
Compound 18SERTModerateAntidepressant-like
Compound 19D2LModerateDopaminergic activity

The biological activity of this compound is primarily mediated through its interaction with serotonin receptors. The modulation of serotonin pathways is critical in treating various psychiatric disorders, including depression and anxiety.

Potential Therapeutic Applications

Given its receptor profile, this compound may be explored further for:

  • Treatment of anxiety disorders
  • Antidepressant development
  • Neuroprotective agents in neurodegenerative diseases

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